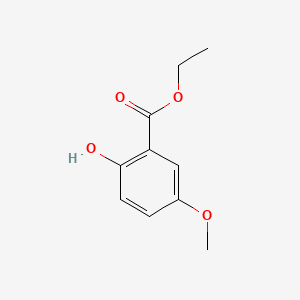

Ethyl 2-hydroxy-5-methoxybenzoate

Vue d'ensemble

Description

Ethyl 2-hydroxy-5-methoxybenzoate (EHMB) is a common phenolic compound found in a variety of plant species. It is a white crystalline powder with a molecular weight of 150.15 g/mol and a melting point of 79-81°C. EHMB has been extensively studied due to its wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. It has also been used as a food preservative, a fragrance component, and a pharmaceutical ingredient.

Applications De Recherche Scientifique

Pharmacology: Anticancer Drug Synthesis

Ethyl 2-hydroxy-5-methoxybenzoate: is utilized in the synthesis of Gefitinib , an anticancer drug . Gefitinib is a selective inhibitor of the epidermal growth factor receptor’s tyrosine kinase domain, used to treat non-small cell lung cancer. The compound serves as a precursor in a multi-step synthesis process that includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

Organic Synthesis: Protective Group

In synthetic organic chemistry, Ethyl 2-hydroxy-5-methoxybenzoate can act as a protective group for carboxylic acids . It’s particularly useful in multi-step synthetic routes where selective deprotection is required. Its stability under various conditions makes it a valuable tool for complex organic synthesis.

Analytical Chemistry: Chromatography Standards

This compound is used in analytical chemistry as a standard for chromatographic techniques, including HPLC, LC-MS, and UPLC . Its well-defined characteristics allow for the calibration of instruments and validation of analytical methods, ensuring accurate measurement of other substances.

Biochemistry: Enzyme Substrate

In biochemistry, Ethyl 2-hydroxy-5-methoxybenzoate is explored as a substrate in enzymatic reactions. For instance, it’s used in studies involving the construction of bi-enzyme self-assembly clusters for efficient biosynthesis of chiral intermediates . These clusters enhance the catalytic efficiency of enzymes, which is crucial for producing pharmaceutical intermediates.

Material Science: Thermophysical Properties

The thermophysical properties of Ethyl 2-hydroxy-5-methoxybenzoate are critically evaluated for applications in material science . Its boiling point, critical temperature, and other thermal properties are essential for designing materials that require precise thermal management.

Environmental Science: Antifeedant Research

Ethyl 2-hydroxy-5-methoxybenzoate: has potential applications in environmental science as an antifeedant . It could be used to deter pests like the pine weevil from damaging forestry plantations, contributing to sustainable forest management practices.

Mécanisme D'action

Target of Action

Ethyl 2-hydroxy-5-methoxybenzoate primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound interacts with COX enzymes by binding to their active sites, inhibiting their activity. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The interaction is typically reversible, meaning the compound can dissociate from the enzyme, allowing normal function to resume once the compound is metabolized or excreted .

Biochemical Pathways

By inhibiting COX enzymes, Ethyl 2-hydroxy-5-methoxybenzoate affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. Inhibition of this pathway reduces the levels of these inflammatory mediators, leading to anti-inflammatory and analgesic effects .

Pharmacokinetics

These pharmacokinetic properties ensure that the compound reaches effective concentrations at the site of inflammation, contributing to its therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This results in reduced inflammation, pain, and fever. At the cellular level, the compound can decrease the recruitment of inflammatory cells to the site of injury or infection, further reducing inflammation .

Action Environment

The efficacy and stability of Ethyl 2-hydroxy-5-methoxybenzoate can be influenced by various environmental factors:

- Presence of other substances : Concurrent use of other medications or substances that affect liver enzymes can alter the metabolism and efficacy of the compound .

Understanding these factors is crucial for optimizing the therapeutic use of Ethyl 2-hydroxy-5-methoxybenzoate in clinical settings.

: Information synthesized from various sources on the pharmacological and biochemical properties of similar compounds.

Propriétés

IUPAC Name |

ethyl 2-hydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVMOCQOGCDKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177317 | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-5-methoxybenzoate | |

CAS RN |

22775-40-2 | |

| Record name | Ethyl 2-hydroxy-5-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22775-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022775402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-5-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ4D5D784Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)

![7-[3-[(4-Azido-3-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1212110.png)